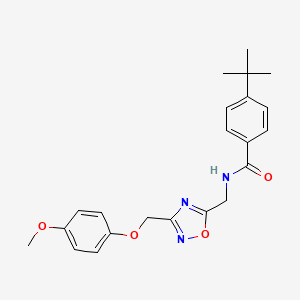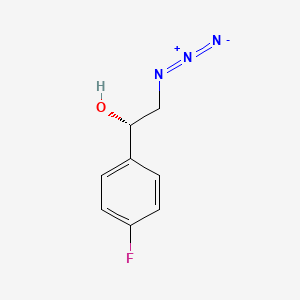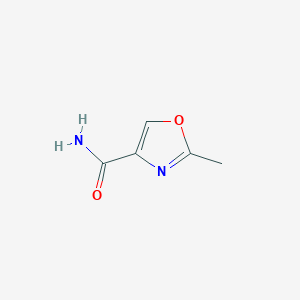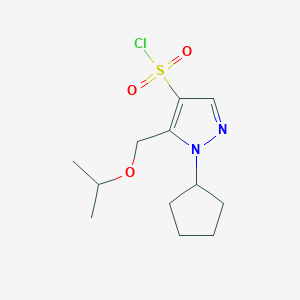![molecular formula C24H20ClN7O2 B2975905 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide CAS No. 1007009-96-2](/img/structure/B2975905.png)
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide is a fascinating compound with significant relevance in various fields of science and industry. This compound, characterized by its complex structure, is used extensively in medicinal chemistry, biological studies, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step processes, typically beginning with the preparation of the pyrazolopyrimidinyl core Common methods include condensation reactions involving suitable precursors and utilizing catalysts to ensure specificity and efficiency
Industrial Production Methods: In industrial settings, large-scale synthesis might employ continuous flow reactors to enhance yield and purity. Conditions such as temperature, pressure, and solvent choice are optimized to maintain reaction efficiency while minimizing by-products. High-performance liquid chromatography (HPLC) is often used for purification in both lab and industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide undergoes several types of chemical reactions including:
Oxidation: Leading to the formation of various oxo derivatives.
Reduction: Particularly relevant in transforming the nitro functionalities to amines.
Substitution: Commonly occurs at the phenyl rings due to the presence of reactive groups.
Common Reagents and Conditions: Reagents such as potassium permanganate (for oxidation) and lithium aluminum hydride (for reduction) are frequently employed. Solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are used to facilitate reactions. Conditions are typically moderate, with temperatures ranging from room temperature to slightly elevated temperatures to drive the reactions to completion.
Major Products: The primary products depend on the type of reaction, but commonly include derivatives with modified phenyl and pyrazolo[3,4-d]pyrimidinyl groups, introducing functionalities like hydroxyl, amino, or additional halogen groups.
Applications De Recherche Scientifique
This compound has extensive applications in various scientific disciplines:
Chemistry: : Used as a building block for synthesizing more complex molecules, serving as a scaffold for drug design.
Biology: : Functions as a biochemical probe to study protein-ligand interactions, enzyme activity, and cellular pathways.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: : Employed in the development of novel materials with specific properties, such as semiconductors and organic LEDs.
Mécanisme D'action
The mechanism by which N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide exerts its effects involves interactions with various molecular targets:
Molecular Targets: : Often targets specific enzymes and receptors involved in key biological processes.
Pathways Involved: : Modulates signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation, by binding to target proteins and altering their activity.
Comparaison Avec Des Composés Similaires
When compared with other compounds such as N-{1-[1-(4-chlorophenyl)-1H-pyrrolo[3,2-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide, N-{1-[1-(4-chlorophenyl)-1H-imidazo[4,5-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide, and N-{1-[1-(4-chlorophenyl)-1H-pyrido[4,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide, its uniqueness is highlighted by its specific structural features and resultant bioactivity profile. These similarities and differences are crucial in medicinal chemistry for structure-activity relationship (SAR) studies.
Similar Compounds
N-{1-[1-(4-chlorophenyl)-1H-pyrrolo[3,2-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide
N-{1-[1-(4-chlorophenyl)-1H-imidazo[4,5-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide
N-{1-[1-(4-chlorophenyl)-1H-pyrido[4,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide
Exploring the rich chemistry and applications of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide truly opens the door to understanding its potential and the innovative ways it can be utilized.
Propriétés
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O2/c1-15-12-21(29-24(33)16(2)34-19-6-4-3-5-7-19)32(30-15)23-20-13-28-31(22(20)26-14-27-23)18-10-8-17(25)9-11-18/h3-14,16H,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXNBMSFIYVPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)OC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(BENZYLSULFANYL)-2-(4-METHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE](/img/structure/B2975822.png)
![Methyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2975823.png)

![8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2975827.png)


![[(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2975831.png)
![1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2975832.png)
![6-Butyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2975833.png)
![9-(4-methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2975835.png)
![2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide](/img/structure/B2975837.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2975841.png)

